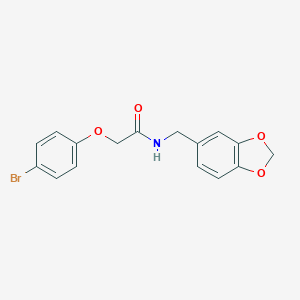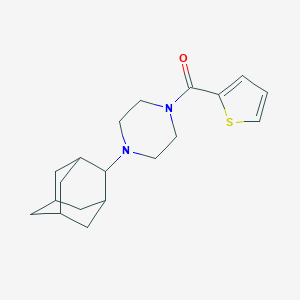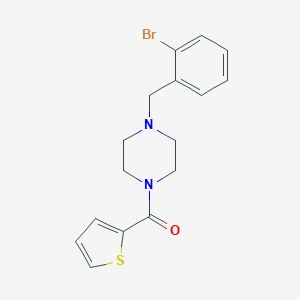
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, also known as BMD-104, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide acts as a partial agonist for certain GPCRs, meaning that it can activate these receptors to a certain extent without fully activating them. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide in lab experiments is its high potency and selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, including the development of more potent and selective analogs, the investigation of its potential use as a treatment for neurological disorders, and the exploration of its role in modulating immune system function. Additionally, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide involves the reaction between 2-(4-bromophenoxy)acetic acid and 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
|---|---|
Fórmula molecular |
C16H14BrNO4 |
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
Clave InChI |
MVUKOYWQKJAROB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

